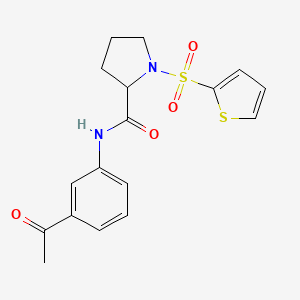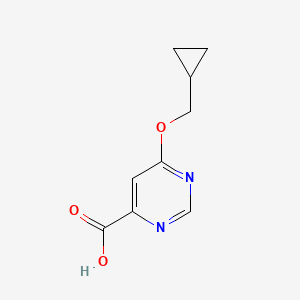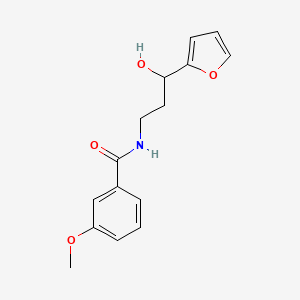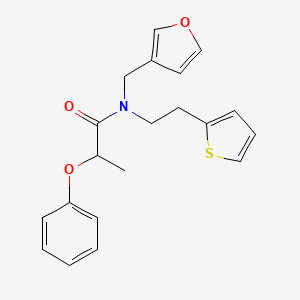![molecular formula C20H27N3O4S B2794646 N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide CAS No. 1009666-71-0](/img/structure/B2794646.png)
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide is a chemical compound with the formula C14H17N3O2S2 . It is an aromatic amide and a thiophene . The compound has a net charge of 0, an average mass of 323.436, and a mono-isotopic mass of 323.07622 .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C14H17N3O2S2/c1-14(2,3)17-12(9-7-21(19)8-10(9)16-17)15-13(18)11-5-4-6-20-11/h4-6H,7-8H2,1-3H3,(H,15,18) . The SMILES representation is CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=CS3 . Physical And Chemical Properties Analysis
The compound has a net charge of 0, an average mass of 323.436, and a mono-isotopic mass of 323.07622 .科学的研究の応用
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, share a functional relationship with the queried compound through their presence in various consumer products and their environmental impact. Research indicates that despite wastewater treatments, parabens persist in low concentrations in effluents, surfacing concerns over their biodegradability and ubiquity in aquatic environments. The study by Haman, Dauchy, Rosin, and Munoz (2015) provides insight into the environmental behavior of such compounds, highlighting the need for further exploration of their stability and potential for forming chlorinated by-products in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).
Synthetic Phenolic Antioxidants and Environmental Impact
Liu and Mabury (2020) discuss the widespread use of synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT), in various industrial and commercial products to prevent oxidative degradation. These compounds, structurally related to the queried chemical through their antioxidant function, have been detected in different environmental matrices and human tissues, raising concerns over their potential toxicological effects. The review emphasizes the importance of understanding the environmental occurrence, human exposure, and toxicity of SPAs to mitigate their impact (Liu & Mabury, 2020).
Analytical Methods for Determining Antioxidant Activity
The methodologies for assessing antioxidant activity are crucial for understanding the potential therapeutic applications of compounds like the queried chemical. Munteanu and Apetrei (2021) review various tests used to determine antioxidant activity, providing a comprehensive analysis of their applicability, advantages, and disadvantages. This research is pivotal for the development and evaluation of new compounds with antioxidant properties, contributing to the advancement of pharmaceutical and food engineering fields (Munteanu & Apetrei, 2021).
Therapeutic Applications of Pyrazolines
The therapeutic potential of pyrazoline derivatives, including their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, has been extensively studied. Shaaban, Mayhoub, and Farag (2012) highlight the pharmacological effects of various pyrazoline derivatives, underscoring their significance in medicinal chemistry and drug development. This review showcases the broad therapeutic applications of pyrazolines, reflecting the potential relevance of structurally similar compounds (Shaaban, Mayhoub, & Farag, 2012).
特性
IUPAC Name |
N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-6-26-16-9-8-13(10-17(16)27-7-2)19(24)21-18-14-11-28(25)12-15(14)22-23(18)20(3,4)5/h8-10H,6-7,11-12H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBKSWABHQPFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-({2-[(3,4-dichlorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2794564.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2794566.png)
![1-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-c]azepine;dihydrochloride](/img/structure/B2794567.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2794568.png)

![3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2794570.png)
![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2794571.png)


![4-chloro-N-[1-(2-thienylacetyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2794577.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2794580.png)

![(3aR,6aR)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine](/img/structure/B2794584.png)
